Product packaging for 3,5,7-Trimethylbenzo[b]thiophene(Cat. No.:CAS No. 1008-27-1)

3,5,7-Trimethylbenzo[b]thiophene

Cat. No.: B14068281
CAS No.: 1008-27-1
M. Wt: 176.28 g/mol
InChI Key: HHVAZFSFFCRUMD-UHFFFAOYSA-N
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Description

3,5,7-Trimethylbenzo[b]thiophene (CAS 1008-27-1) is a high-purity organic compound with the molecular formula C11H12S and a molecular weight of 176.28 g/mol. It features a benzo[b]thiophene core structure, which is a privileged scaffold in medicinal chemistry and materials science . While specific biological data for this exact analog is limited in the public literature, the benzo[b]thiophene pharmacophore is recognized for its extensive pharmacological activities. Derivatives of this structure have demonstrated significant potential in therapeutic research, including as anticancer agents , antimicrobials , and anti-inflammatory compounds . Furthermore, this scaffold is of high interest in neurodegenerative disease research, particularly for Alzheimer's disease, as some derivatives act as cholinesterase inhibitors . The structural motif is also found in FDA-approved drugs and is widely investigated in the development of new materials, such as organic semiconductors and sensors . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12S B14068281 3,5,7-Trimethylbenzo[b]thiophene CAS No. 1008-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trimethyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12S/c1-7-4-8(2)11-10(5-7)9(3)6-12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVAZFSFFCRUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609960
Record name 3,5,7-Trimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-27-1
Record name 3,5,7-Trimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5,7 Trimethylbenzo B Thiophene and Its Precursors

Historical and Modern Approaches to Benzo[b]thiophene Ring System Synthesis

The synthesis of the benzo[b]thiophene ring system, a significant scaffold in medicinal chemistry and materials science, has evolved considerably over the years. youtube.com Early methods often required harsh conditions and limited functional group tolerance. In contrast, modern approaches leverage advances in catalysis and reaction design to offer milder conditions, greater efficiency, and broader substrate scopes. These methods primarily revolve around the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring, a process that can be achieved through various cyclization strategies.

Cyclization Reactions for Benzothiophene (B83047) Formation

The construction of the benzo[b]thiophene core is most commonly accomplished through intramolecular cyclization reactions. These reactions form the crucial carbon-sulfur and carbon-carbon bonds that define the heterocyclic ring. The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the final product.

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of benzo[b]thiophenes. kfupm.edu.sa Palladium-catalyzed reactions offer efficient and selective pathways for C-S and C-C bond formation. A prominent strategy involves the intramolecular cyclization of precursors like 2-alkynylthioanisoles or their derivatives. nih.govresearchgate.net

For instance, a palladium-catalyzed carbonylative approach can convert 2-(methylthio)phenylacetylenes into benzothiophene-3-carboxylic esters. nih.govacs.org This process is catalyzed by a simple PdI₂/KI system under aerobic conditions, proceeding through an intramolecular S-5-endo-dig cyclization, followed by demethylation and alkoxycarbonylation. nih.govacs.org Another powerful method is the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts, which provides a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov This method is versatile and compatible with a wide array of functional groups. nih.gov Copper catalysts have also been employed, for example, in the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesYieldsCitations
PdI₂/KI2-(Methylthio)phenylacetylenesBenzothiophene-3-carboxylic estersAerobic conditions, oxidative carbonylationFair to High (57-83%) nih.gov, acs.org
Pd(OAc)₂ or PdCl₂ / Cu(OAc)₂Enethiolate salts of α-aryl-β-mercaptoacrylatesMultisubstituted benzo[b]thiophenesOxidative C-H functionalization, one-pot processHigh nih.gov
CuI/TMEDA2-Bromo alkynylbenzenes2-Substituted benzo[b]thiophenesThiolation-annulation with sodium sulfideGood organic-chemistry.org
Ph₃PAuCl/AgSbF₆ or PdX₂/CuX₂2-(Aryldiynyl)thioanisolesHalogenated Benzo[b]naphtho[2,1-d]thiophenesCascade cyclizationGood acs.org, figshare.com
CuI/Pivalic Acido-Halophenyl acetonitrile (B52724) and dithioesters2,3-Disubstituted benzo[b]thiophenesOne-pot C-S bond formation and heterocyclizationGood (62-78%) rsc.org

Electrophilic cyclization is a powerful and widely used method for synthesizing benzo[b]thiophenes, particularly from 2-alkynylthioanisole precursors. nih.gov This approach involves the reaction of the alkyne with an electrophile, which activates the triple bond and initiates an intramolecular attack by the sulfur atom. nih.gov

A variety of electrophiles have been successfully employed, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.govnih.gov Iodocyclization, in particular, is a common strategy. It can be mediated by molecular iodine, often in combination with an oxidant like PhI(OAc)₂, to produce 3-iodobenzo[b]thiophenes. acs.orgresearchgate.net These iodinated products are valuable intermediates that can be further functionalized. A one-pot iodocyclization/alkylation strategy has also been developed, allowing for the creation of more complex substitution patterns in a single step. nih.gov

A notable advancement is the electrophilic sulfur-mediated cyclization of o-alkynylthioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt. nih.govorganic-chemistry.orgacs.org This reagent serves as a source of an electrophilic thiomethyl group, leading to the formation of 2,3-disubstituted benzo[b]thiophenes with a valuable 3-methylthio group in excellent yields under mild, ambient conditions. nih.govorganic-chemistry.orgacs.org

Electrophile/ReagentSubstrate TypeProduct TypeKey FeaturesCitations
I₂, ICl, NIS, Br₂, NBS, PhSCl, PhSeBro-Alkynyl thioanisoles3-Halogenated or 3-chalcogenated benzo[b]thiophenesGeneral electrophilic cyclization nih.gov
I₂/PhI(OAc)₂1,2-Bis(2-methylthiophenyl)ethynes3-Iodo-(2-methylthiophenyl)benzo[b]thiophenesSelective cyclization at one sulfur atom acs.org, researchgate.net
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateo-Alkynyl thioanisoles3-(Methylthio)-2-substituted benzo[b]thiophenesMild conditions, introduces a thiomethyl group organic-chemistry.org, acs.org, nih.gov, researchgate.net
Iodine2-Alkynylthioanisoles and 1,3-dicarbonyls3-Propionone substituted benzo[b]thiophenesOne-pot iodocyclization/alkylation nih.gov

Radical cyclizations provide an alternative pathway to benzo[b]thiophenes. These reactions typically involve the generation of a radical species that undergoes intramolecular cyclization. A novel route involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov Another approach utilizes a radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org Furthermore, visible-light-promoted intermolecular radical cyclization of disulfides and alkynes has been developed as a practical, metal-free method to synthesize various benzothiophenes. nih.gov

Photochemical and electrochemical methods represent green and efficient strategies for benzo[b]thiophene synthesis. Photochemical cyclization can be a highly effective method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com For example, iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes provides an efficient route to naphtho[2,1-b:3,4-b′]dithiophenes. thieme-connect.com Another innovative method involves a successive iodocyclization/photocyclization of 1,2-bis(2-methylthiophenyl)ethynes to yield organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene (BTBT) derivatives. acs.org

Electrochemical synthesis offers a reagent-free and environmentally friendly alternative. rsc.orgresearchgate.netdntb.gov.ua An electrochemical approach for the synthesis of benzo[b]thiophene-1,1-dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. rsc.orgresearchgate.netdntb.gov.uarsc.orgnih.gov This method proceeds via a strained quaternary spirocyclization intermediate and avoids the need for transition metal catalysts or chemical oxidants. rsc.orgnih.gov

Base-promoted cyclization reactions offer a straightforward, metal-free route to the benzo[b]thiophene core. An efficient protocol for the synthesis of benzo[b]thiophenes involves a base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration. researchgate.net Another example is the Friedel–Crafts-type cyclization process used to synthesize benzo[b]thiophenes fused to medium-sized N-heterocycles. arkat-usa.org These methods highlight the utility of classical organic reactions in the modern synthesis of complex heterocyclic systems.

Condensation-Based Methodologies

Condensation reactions represent a foundational approach to the synthesis of the benzo[b]thiophene core. A common strategy involves the reaction of a thiophenol with an α-halo-carbonyl compound, followed by an intramolecular cyclization and dehydration.

For the specific synthesis of 3,5,7-trimethylbenzo[b]thiophene, a logical precursor is 2,4,6-trimethylthiophenol (B72393) . This intermediate can be reacted with a two-carbon electrophile, such as chloroacetaldehyde , to form an S-alkylated intermediate. Subsequent acid-catalyzed intramolecular electrophilic substitution (cyclization) onto the electron-rich aromatic ring, followed by dehydration, would yield the desired this compound. Chloroacetaldehyde is a known bifunctional reagent used in the synthesis of various heterocycles, including aminothiazoles. wikipedia.org

The general mechanism for this type of condensation-cyclization is a robust method for preparing 3-substituted benzo[b]thiophenes.

C-H Functionalization Strategies for Benzo[b]thiophenes

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. For the benzo[b]thiophene system, significant research has focused on the regioselective arylation, alkylation, and amination of the C2 and C3 positions.

While direct trimethylation of the parent benzo[b]thiophene in a single step to achieve the 3,5,7-substitution pattern is not a standard reported method, the principles of C-H functionalization are crucial for understanding the reactivity of the scaffold. Palladium-catalyzed reactions are often employed for direct arylation. acs.org For instance, some methods achieve regioselective β-arylation (C3-position) of benzo[b]thiophenes at room temperature using aryl iodides. acs.org Conversely, a switch in regioselectivity to the α-position (C2) can be achieved by employing a silver(I)-mediated C-H activation process at low palladium concentrations. nih.gov

These strategies highlight the tunable reactivity of the benzo[b]thiophene C-H bonds, although building the specific 3,5,7-trimethyl substitution pattern from the parent heterocycle via sequential C-H activation would be a complex synthetic challenge due to regioselectivity control on the benzene ring.

Targeted Synthesis of Trimethylated Benzo[b]thiophene Isomers

Achieving a specific substitution pattern like 3,5,7-trimethyl requires precise control over the reaction, a concept known as regioselectivity.

Regioselective Functionalization Techniques

Regioselectivity is paramount when multiple reaction sites are available. In the context of building this compound, the regioselectivity is primarily dictated by the choice of the starting materials.

Electrophilic Cyclization: A highly effective regioselective method is the electrophilic cyclization of ortho-alkynylthioanisoles. nih.govnih.gov In a hypothetical synthesis pertinent to the target molecule, one could envision starting with 1,3,5-trimethylbenzene. This could be elaborated into a 2-alkynyl-1,3,5-trimethylthioanisole. Cyclization induced by an electrophile would then form the thiophene ring. However, introducing the 3-methyl group via this route would require the alkyne to be propyne (B1212725). The reaction of an ortho-alkynylthioanisole with an electrophile (like I₂, Br₂, or a sulfur electrophile) leads to the formation of a 3-functionalized benzo[b]thiophene. nih.govnih.gov

Multi-component Reactions: Rhodium-catalyzed three-component reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the regioselective synthesis of benzo[b]thiophenes. researchgate.net Applying this to the target compound, 2,4,6-trimethylphenylboronic acid could be reacted with propyne and sulfur to construct the this compound skeleton in a single step.

The following table summarizes regioselective approaches applicable to benzo[b]thiophene synthesis.

MethodKey ReactantsPosition FunctionalizedReference
β-ArylationBenzo[b]thiophene, Aryl Iodide, Pd catalystC3 acs.org
α-ArylationBenzo[b]thiophene, Aryl Iodide, Ag(I)/Pd catalystC2 nih.gov
Electrophilic Cyclizationo-Alkynylthioanisole, Electrophile (e.g., I₂)C3 nih.govnih.gov
Three-Component CouplingArylboronic Acid, Alkyne, Sulfur, Rh catalystC2 and C3 (from alkyne) researchgate.net

Stereoselective Synthesis Considerations

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The core of this compound is an aromatic, planar system and the methyl substituents are achiral. Therefore, the molecule itself is achiral and does not have stereoisomers.

As a result, stereoselective synthesis considerations are not applicable to the preparation of this compound itself. Stereoselectivity would become a critical factor only if:

A substituent with a chiral center was introduced (e.g., at one of the methyl groups or another position).

The benzo[b]thiophene core were to be hydrogenated to form a non-aromatic, saturated, or partially saturated ring system, thereby creating stereocenters on the heterocyclic ring.

For related structures, such as densely substituted pyrrolidines, stereoselective synthesis is crucial and often achieved through methods like asymmetric 1,3-dipolar cycloadditions. acs.org

Synthesis of Key Intermediates for this compound

The most direct syntheses of this compound rely on the availability of appropriately substituted benzene and thiophene precursors.

Precursors Involving Thiophene and Benzene Ring Functionalization

The logical and most crucial precursor for the synthesis of this compound is 2,4,6-trimethylthiophenol . This compound provides the pre-formed benzene ring with the required 5- and 7-methyl groups (relative to the final benzo[b]thiophene numbering).

The synthesis of 2,4,6-trimethylthiophenol can be approached from 2,4,6-trimethylphenol (B147578) (mesitol). Methods for the selective methylation of phenol (B47542) to produce 2,4,6-trimethylphenol are established, often involving reaction with methanol (B129727) in the gas phase over a metal oxide catalyst like magnesium oxide or gallium oxide. google.comgoogle.com The resulting 2,4,6-trimethylphenol can then be converted to the corresponding thiophenol, for example, through a Newman-Kwart rearrangement of the corresponding O-aryl thiocarbamate.

Once 2,4,6-trimethylthiophenol is obtained, it serves as the key building block for cyclization reactions as described in the condensation methodology (Section 2.1.2).

Another key intermediate is a C2-synthon that will form the C2 and C3 atoms of the thiophene ring. For the target molecule, this synthon must also provide the C3-methyl group.

For condensation reactions: A molecule like 1-chloropropan-2-one or propargyl aldehyde could potentially react with 2,4,6-trimethylthiophenol to build the required framework.

For electrophilic cyclization routes: Propyne would be the necessary alkyne to introduce the C3-methyl group.

Methods for Introducing Methyl Groups at Specific Positions

The challenge in synthesizing this compound lies in the regioselective placement of the three methyl groups on the benzo[b]thiophene scaffold. This is typically achieved by starting with precursors that already contain the desired substitution pattern on the benzene ring, followed by the construction of the thiophene ring in a manner that allows for the introduction of the final methyl group at the 3-position.

A key precursor for introducing the 5- and 7-methyl groups is 3,5-dimethylaniline (B87155). This starting material can be converted to the corresponding thiophenol, which then serves as a building block for the benzo[b]thiophene ring system. One established method for this conversion is the Leuckart reaction , which involves the diazotization of the aniline (B41778) followed by reaction with a xanthate and subsequent hydrolysis to yield the thiophenol. ias.ac.in

Alternatively, 3,5-dimethylphenol (B42653) can be used as a precursor. The Newman-Kwart rearrangement provides a powerful method for converting phenols to thiophenols. organic-chemistry.orgwikipedia.orgjk-sci.comresearchgate.neted.ac.uk This thermal or palladium-catalyzed rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, followed by hydrolysis, can furnish the required 3,5-dimethylthiophenol. organic-chemistry.orgwikipedia.orgjk-sci.comresearchgate.neted.ac.uk

Another classical approach to a dimethylated thiophenol precursor, specifically 2,4-dimethylthiophenol, involves the chlorosulfonation of m-xylene (B151644) followed by reduction of the resulting sulfonyl chloride with zinc and a mineral acid. quickcompany.in While this provides a differently substituted thiophenol, it highlights a general strategy for synthesizing methylated thiophenol precursors.

With the 5,7-dimethyl substitution pattern established on the benzene ring via a precursor like 3,5-dimethylthiophenol, the final methyl group at the 3-position is introduced during the cyclization step. A common strategy is the reaction of the thiophenol with a three-carbon synthon that will form the thiophene ring. The reaction with propargyl alcohol or a related propargyl derivative is a viable method. organic-chemistry.orgnih.govnih.govmdpi.com The electrophilic cyclization of the resulting (3,5-dimethylphenyl)thiopropyne intermediate would then lead to the formation of the desired this compound.

The following table summarizes the key precursors and the methods for introducing the methyl groups at the 5 and 7 positions.

Precursor NameSynthetic MethodDescription
3,5-DimethylthiophenolLeuckart ReactionConversion of 3,5-dimethylaniline to the corresponding thiophenol via a diazonium salt intermediate.
3,5-DimethylthiophenolNewman-Kwart RearrangementThermal or metal-catalyzed rearrangement of O-(3,5-dimethylphenyl) dimethylthiocarbamate, derived from 3,5-dimethylphenol, followed by hydrolysis.
2,4-DimethylthiophenolChlorosulfonation/ReductionSynthesis from m-xylene via chlorosulfonation to 2,4-dimethylbenzene-1-sulfonyl chloride, followed by reduction.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzo[b]thiophenes, aiming to reduce environmental impact and improve efficiency. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more sustainable solvents.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. nih.govrsc.orgnih.gov The application of microwave irradiation to the synthesis of substituted benzo[b]thiophenes can be particularly advantageous for steps that traditionally require high temperatures and long reaction times, such as the Newman-Kwart rearrangement or the cyclization to form the benzo[b]thiophene ring. nih.gov For instance, the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes, demonstrating the potential of this technology in constructing the core scaffold. nih.gov

The development of flow chemistry offers another avenue for the sustainable synthesis of benzo[b]thiophenes. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. This technology can be particularly beneficial for exothermic reactions or for the handling of hazardous intermediates.

The choice of solvent is a critical aspect of green synthesis. Traditional syntheses of benzo[b]thiophenes often employ volatile organic compounds (VOCs) which are harmful to the environment. The exploration of more benign solvents is an active area of research. Water, despite the low solubility of many organic compounds, can be an excellent solvent for certain reactions, especially when combined with microwave heating. rsc.org Other greener solvent alternatives include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. Solvent-free reactions, where the neat reactants are mixed, sometimes with a solid support, represent an ideal green chemistry scenario. researchgate.net

One-pot reactions and tandem or cascade reactions are also central to green synthetic strategies as they reduce the number of work-up and purification steps, thereby minimizing waste generation. The synthesis of polysubstituted benzo[b]thiophenes can benefit from such approaches where multiple bond-forming events occur in a single reaction vessel. rsc.orgrsc.org

The following table outlines some green chemistry approaches applicable to the synthesis of this compound and its precursors.

Green Chemistry ApproachApplication in Benzo[b]thiophene SynthesisPotential Benefits
Microwave-Assisted SynthesisNewman-Kwart rearrangement, cyclization reactions.Reduced reaction times, higher yields, cleaner product profiles.
Flow ChemistryContinuous production, improved safety for hazardous reactions.Enhanced safety, scalability, and process control.
Sustainable SolventsUse of water, ionic liquids, or deep eutectic solvents.Reduced environmental impact, potential for solvent recycling.
Solvent-Free ReactionsReactions performed without a solvent, often on a solid support.Elimination of solvent waste, simplified work-up.
One-Pot/Tandem ReactionsCombining multiple synthetic steps into a single operation.Increased efficiency, reduced waste from purification steps.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more environmentally friendly and economically viable.

Advanced Spectroscopic and Structural Elucidation of 3,5,7 Trimethylbenzo B Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment (e.g., NOE difference experiments)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of substituted benzo[b]thiophenes. While standard 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, more advanced techniques are required to differentiate between isomers such as 3,5,7-trimethylbenzo[b]thiophene and its constitutional isomers.

Detailed ¹H NMR analysis of the parent benzo[b]thiophene reveals a complex pattern of coupled aromatic protons. chemicalbook.com Upon methylation, the complexity of the aromatic region simplifies, and the appearance of methyl singlets provides initial clues to the substitution pattern. For this compound, three distinct methyl singlets would be expected in the ¹H NMR spectrum. The proton on the thiophene (B33073) ring (H2) would also appear as a singlet. The two remaining aromatic protons on the benzene (B151609) ring (H4 and H6) would appear as singlets or a doublet with a small meta-coupling.

To definitively establish the spatial relationships between the methyl groups and the remaining ring protons, and thus confirm the 3,5,7-substitution pattern, Nuclear Overhauser Effect (NOE) experiments are paramount. researchgate.netresearchgate.net The NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space, with the effect being proportional to the inverse sixth power of the distance between them. iosrjournals.org This allows for the mapping of through-space proximities, typically within 5 Å. chemicalbook.com

In a 1D NOE difference experiment for this compound, selective irradiation of the C3-methyl protons would be expected to show an NOE enhancement to the H2 and H4 protons. Similarly, irradiation of the C5-methyl protons should enhance the signals of the H4 and H6 protons, while irradiation of the C7-methyl protons would enhance the H6 proton signal. These correlations would provide irrefutable evidence for the assigned structure. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide all these correlations in a single experiment, with cross-peaks indicating spatial proximity between nuclei. chemicalbook.com

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected NOE Correlations
H27.0 - 7.5sC3-CH₃
H47.0 - 7.3s or d (small J)C3-CH₃, C5-CH₃
H66.9 - 7.2s or d (small J)C5-CH₃, C7-CH₃
C3-CH₃2.3 - 2.6sH2, H4
C5-CH₃2.4 - 2.7sH4, H6
C7-CH₃2.4 - 2.7sH6
s = singlet, d = doublet, J = coupling constant

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof for crystalline solids by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related benzo[b]thiophene derivatives provides insight into the expected solid-state conformation.

For instance, the crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene demonstrates that the thiophene ring is essentially planar. In the case of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, the benzo[b]thiophene unit is also largely planar, and the crystal packing is influenced by C-H···π interactions. dtu.dk

A hypothetical set of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~6-9
c (Å)~15-20
β (°)~95-105
Volume (ų)~1000-1500
Z4
Density (calculated) (g/cm³)~1.1-1.3

Advanced Mass Spectrometry for Molecular Ion Analysis (e.g., Direct Insertion Probe – Mass Spectrometry for isomer identification)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₂S), the exact molecular weight is 176.06597 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) is a common ionization technique that imparts high energy to the molecule, leading to characteristic fragmentation. While a mass spectrum for this compound is not publicly available, the spectrum of its isomer, 2,5,7-trimethylbenzo[b]thiophene, shows a prominent molecular ion peak (M⁺) at m/z 176, which is also the base peak. nist.gov This indicates the stability of the aromatic system. A significant fragment is observed at m/z 161, corresponding to the loss of a methyl radical ([M-CH₃]⁺). This is a typical fragmentation pathway for methylated aromatic compounds.

Direct Insertion Probe – Mass Spectrometry (DIP-MS) is a technique where a solid or liquid sample is directly introduced into the ion source of the mass spectrometer. This method is useful for analyzing samples that are not amenable to gas chromatography (GC-MS) and can be used to differentiate isomers based on subtle differences in their fragmentation patterns or ionization energies, although this is often challenging.

The following table summarizes the expected mass spectrometric data for this compound.

Ion m/z (Expected) Identity
[C₁₁H₁₂S]⁺176Molecular Ion (M⁺)
[C₁₀H₉S]⁺161[M - CH₃]⁺
[C₁₁H₁₁]⁺143[M - SH]⁺
[C₉H₇]⁺115[M - CH₃ - CS]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification. These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. dtu.dk

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. C-H in-plane bending vibrations for substituted benzenes are found between 1000 and 1300 cm⁻¹, while out-of-plane bending vibrations, which are often characteristic of the substitution pattern, appear in the 700-900 cm⁻¹ range. iosrjournals.org The C-S stretching vibration of the thiophene ring is expected in the 600-850 cm⁻¹ region. iosrjournals.org

The specific frequencies and intensities of these bands provide a unique spectrum that can be used to identify this compound and distinguish it from its isomers. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of molecules, which can then be compared with experimental data to aid in spectral assignment. cardiff.ac.uk

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium-WeakMedium-Strong
Aliphatic C-H Stretch2850 - 3000StrongStrong
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
CH₃ Bending1375 - 1470MediumMedium
C-H In-plane Bend1000 - 1300MediumMedium-Weak
C-H Out-of-plane Bend700 - 900StrongWeak
C-S Stretch600 - 850Medium-WeakMedium

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence Studies)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules, which arise from electronic transitions between different energy levels. Benzo[b]thiophene and its derivatives are known to be fluorescent and are used as luminescent components in organic materials. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The addition of methyl groups, which are weak electron-donating groups, is likely to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent benzo[b]thiophene.

Upon excitation with light of an appropriate wavelength (one of its absorption maxima), this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties can be influenced by the solvent polarity and the presence of quenchers. Studies on other thiophene derivatives have shown that the substitution pattern can significantly impact the absorption and emission wavelengths. researchgate.netuobaghdad.edu.iq

Spectroscopic Parameter Expected Characteristics
UV-Vis Absorption (λmax)Multiple bands in the range of 250-350 nm, corresponding to π-π* transitions.
Molar Absorptivity (ε)High values, typical for aromatic systems.
Fluorescence Emission (λem)Emission maximum expected in the range of 350-450 nm.
Stokes ShiftA positive difference between the emission and absorption maxima.
Fluorescence Quantum Yield (ΦF)Moderate to high, depending on the rigidity of the structure and solvent.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore will not exhibit any chiroptical properties.

However, if a chiral center were introduced into the molecule, for example, by derivatization with a chiral substituent, or if the molecule were to adopt a stable, non-planar, chiral conformation (atropisomerism), then chiroptical spectroscopy would become a valuable tool for its characterization. Atropisomers of substituted biaryls are a well-known class of chiral molecules, and it is conceivable that highly substituted or sterically hindered benzo[b]thiophene derivatives could exhibit this type of chirality.

In such a hypothetical case, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the chiral derivative.

Theoretical and Computational Chemistry Studies of 3,5,7 Trimethylbenzo B Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a compound like 3,5,7-trimethylbenzo[b]thiophene, these methods would provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine key electronic parameters. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.

Ab Initio Calculations for High-Accuracy Energetic and Structural Predictions

Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data for parameterization. These calculations can provide highly accurate predictions of molecular structure (bond lengths, bond angles) and energetics. For this compound, such calculations would offer a precise, theoretical model of its three-dimensional geometry and thermodynamic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations would reveal the preferred conformations of the molecule, including the rotational dynamics of the methyl groups. Furthermore, MD simulations can model how molecules of this compound interact with each other in a condensed phase, providing insights into its bulk properties.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a way to map out potential reaction pathways for a molecule. For this compound, this could involve studying its behavior in reactions such as electrophilic substitution or oxidation. By calculating the energy profiles of transition states and intermediates, researchers could predict the most likely reaction mechanisms and products, which is crucial for synthetic applications.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Theoretical methods can predict various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. For this compound, calculating these spectra and comparing them with experimental data would serve as a powerful tool for structural verification. Currently, there is a lack of published, computationally predicted spectra for this specific compound.

Structure-Property Relationship (SPR) Modeling for Electronic and Optical Properties

By systematically studying a series of related benzo[b]thiophene derivatives, it is possible to build Structure-Property Relationship (SPR) models. These models would correlate structural features, such as the number and position of methyl groups, with the resulting electronic and optical properties. While such studies exist for the broader benzo[b]thiophene family, a specific SPR model that includes this compound has not been identified in the literature.

Reactivity and Mechanistic Investigations of 3,5,7 Trimethylbenzo B Thiophene

Electrophilic Aromatic Substitution Reactions of the Trimethylated System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In benzo[b]thiophene, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. researchgate.net The position of substitution is directed by the stability of the resulting cationic intermediate, known as the Wheland intermediate. libretexts.org For benzo[b]thiophene, electrophilic attack is kinetically and thermodynamically favored at the α-carbon (position 2) over the β-carbon (position 3). researchgate.net

The presence of three electron-donating methyl groups at positions 3, 5, and 7 in 3,5,7-trimethylbenzo[b]thiophene further activates the ring system towards electrophilic attack. The methyl groups increase the electron density of the aromatic rings, making them more nucleophilic. youtube.com The directing effects of these methyl groups are crucial in determining the regioselectivity of electrophilic substitution. The methyl groups at positions 5 and 7 on the benzene ring will direct incoming electrophiles to the ortho and para positions relative to them. The methyl group at position 3 on the thiophene ring will influence the reactivity of the thiophene moiety.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgyoutube.com Halogenation can be achieved with elemental halogens in the presence of a Lewis acid catalyst. libretexts.org

In the case of this compound, electrophilic attack is expected to occur preferentially on the electron-rich thiophene ring. However, the substitution pattern will be a result of the combined directing effects of the three methyl groups and the inherent reactivity of the benzo[b]thiophene nucleus.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring system is generally less common than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups. However, the reactivity of substituted benzo[b]thiophenes can be altered. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with various nucleophiles. researchgate.net In some cases, unexpected rearrangements and formations of isomeric products have been observed, highlighting the complex reactivity of these systems. researchgate.net

The presence of methyl groups in this compound would generally disfavor nucleophilic aromatic substitution due to their electron-donating nature. However, if a leaving group is present on the ring, substitution reactions might be possible under specific conditions.

Organometallic Coupling Reactions (e.g., Buchwald-Hartwig C-N coupling, Palladium-catalyzed decarboxylative Heck coupling)

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to benzo[b]thiophene derivatives to synthesize a wide range of functionalized compounds. nih.gov

Buchwald-Hartwig C-N Coupling:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to the synthesis of aminobenzo[b]thiophenes. For example, diarylamines containing the benzo[b]thiophene scaffold have been prepared in moderate to high yields by coupling 6-bromobenzo[b]thiophenes with substituted anilines using a palladium acetate/BINAP catalyst system. ipb.pt The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.org The efficiency of the Buchwald-Hartwig reaction can be influenced by the choice of ligands and the electronic properties of the substrates. researchgate.net

Palladium-catalyzed Decarboxylative Heck Coupling:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. thieme-connect.de A variation of this is the decarboxylative Heck-type coupling, which utilizes carboxylic acids or their derivatives as substrates. acs.orgnih.gov These reactions proceed through the generation of an alkyl or aryl radical via decarboxylation, which then participates in the catalytic cycle. nih.gov While specific examples for this compound are not detailed in the provided results, the general applicability of palladium-catalyzed couplings to benzo[b]thiophenes suggests that suitable precursors of the trimethylated system could undergo such transformations. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids at the C2-position has been reported. acs.org

Table 1: Examples of Organometallic Coupling Reactions on Benzo[b]thiophene Systems
Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Buchwald-Hartwig C-N Coupling6-Bromobenzo[b]thiophenes, Substituted AnilinesPd(OAc)₂ / BINAPDiarylamines ipb.pt
Direct β-ArylationBenzo[b]thiophenes, Aryl IodidesPalladium Catalystβ-Arylbenzo[b]thiophenes acs.org
C2-Selective Direct ArylationBenzo[b]thiophene 1,1-dioxides, Arylboronic AcidsPd(II) CatalystC2-Arylbenzo[b]thiophene 1,1-dioxides acs.org
Sonogashira Coupling2-Iodothioanisoles, Terminal AlkynesPalladium Catalyst2-Alkynylthioanisoles nih.gov

Oxidation and Reduction Chemistry

Oxidation:

The sulfur atom in the benzo[b]thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). iosrjournals.orgresearchgate.net The oxidation of benzo[b]thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of phosphorus pentoxide, which has been shown to be effective even for electron-poor benzo[b]thiophenes. researchgate.net Another common reagent is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

The oxidation state of the sulfur atom significantly influences the electronic properties and reactivity of the benzo[b]thiophene system. Oxidation to the sulfone converts the electron-donating thienyl sulfur into a strong electron-accepting group. mdpi.com This modification alters the molecule's reactivity in subsequent reactions, for example, making it a more suitable dienophile in cycloaddition reactions. iosrjournals.orgresearchgate.net

Some benzo[b]thiophene derivatives can undergo oxidative dimerization in the presence of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly under an inert atmosphere. clockss.org

Reduction:

The reduction of the benzo[b]thiophene ring system is less commonly described in the context of its general reactivity. However, specific functional groups attached to the ring can be reduced. For example, a nitro group can be reduced to an amino group using metal catalysts. youtube.com

Cycloaddition Reactions (e.g., [4+2] and [2+2] cycloadditions)

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic systems. Benzo[b]thiophene and its derivatives can participate in various cycloaddition reactions, with their reactivity often being enhanced upon oxidation of the sulfur atom.

[4+2] Cycloadditions (Diels-Alder Reactions):

Benzo[b]thiophene S-oxides and S,S-dioxides can act as dienes or dienophiles in Diels-Alder reactions. iosrjournals.orgresearchgate.net When reacting as a diene, the benzo[b]thiophene S-oxide can undergo a [4+2] cycloaddition with electron-poor alkynes and alkenes. iosrjournals.org For instance, the reaction of 2-substituted benzo[b]thiophene S-oxides with alkynes like dimethyl acetylenedicarboxylate (B1228247) leads to substituted naphthalenes after the extrusion of sulfur monoxide from the initial cycloadduct. iosrjournals.org

Benzo[b]thiophene S,S-dioxides also participate in [4+2] cycloadditions, for example, with tetraarylthiophene S-oxides, to form tetraaryldibenzothiophene S,S-dioxides. researchgate.net Furthermore, 1-phenyl-1-benzothiophenium salts, where the aromaticity of the thiophene ring is disrupted, can undergo [4+2] cycloaddition with dienes like cyclopentadiene, demonstrating the olefinic nature of the thiophene ring in these species. acs.org

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions are also known for benzo[b]thiophene S-oxides. iosrjournals.orgiosrjournals.org More recently, photocatalytic intramolecular [2+2] cycloaddition has been developed as a method for the dearomatization of heteroaromatic compounds, including thiophenes, to create semi-saturated heterocyclic structures. acs.org

[3+2] Cycloadditions:

Benzo[b]thiophene derivatives can also undergo [3+2] cycloaddition reactions. For example, nitro-substituted benzo[b]thiophenes react with nonstabilized azomethine ylides in a dearomative [3+2] cycloaddition to form functionalized fused tricyclic benzo organic-chemistry.orgresearchgate.netthieno[2,3-c]pyrroles. rsc.org Thioisatin, a related sulfur-containing heterocyclic compound, undergoes [3+2] cycloaddition with azomethine ylides generated from thiazolidine-2-carboxylic acid in the presence of dipolarophiles. nih.gov

Table 2: Cycloaddition Reactions of Benzo[b]thiophene Derivatives
Reaction TypeBenzo[b]thiophene DerivativeReactantProduct TypeReference
[4+2] CycloadditionBenzo[b]thiophene S-oxideAlkyne (e.g., DMAD)Substituted Naphthalene iosrjournals.org
[4+2] CycloadditionBenzo[b]thiophene S,S-dioxideTetraarylthiophene S-oxideTetraaryldibenzothiophene S,S-dioxide researchgate.net
[4+2] Cycloaddition1-Phenyl-1-benzothiophenium saltCyclopentadieneCycloadduct acs.org
[2+2] CycloadditionBenzo[b]thiophene S-oxide- (Photochemical)- iosrjournals.orgiosrjournals.org
[3+2] CycloadditionNitrobenzo[b]thiopheneAzomethine YlideFused Tricyclic Pyrrole rsc.org

Free Radical Reactions and Pathways

The involvement of radical species in the chemistry of benzo[b]thiophenes has been observed in certain reactions. For example, in the oxidative dimerization of a benzo[b]thiophene derivative with DDQ, the resulting product was found to be in equilibrium with radical species. clockss.org

Palladium-catalyzed decarboxylative Heck-type couplings of activated aliphatic carboxylic acids with styrenes, a reaction type potentially applicable to derivatives of this compound, are suggested to proceed through a light-mediated single-electron reduction of the activated acid by a photoexcited palladium(0) species to generate alkyl radicals via decarboxylation. nih.gov

Advanced Applications of 3,5,7 Trimethylbenzo B Thiophene in Materials Science

Chemical Sensors and Probes

The benzothiophene (B83047) scaffold, a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, serves as a versatile platform in the development of advanced chemical sensors and probes. While direct applications of 3,5,7-trimethylbenzo[b]thiophene in this field are not extensively documented in publicly available research, the broader class of benzothiophene derivatives has demonstrated significant promise for the detection of a variety of analytes through mechanisms often involving fluorescence. These derivatives are functionalized to create chemosensors that exhibit high sensitivity and selectivity for specific ions and molecules.

Researchers have successfully synthesized various benzothiophene-based probes that respond to the presence of analytes by changes in their photophysical properties, such as a "turn-on" fluorescence response. bohrium.com These sensors are designed to be highly selective, minimizing interference from other species, and have been applied to the analysis of real-world samples, including drinking water and living cells. bohrium.comnih.gov

Detection of Anions

A notable application of benzothiophene derivatives is in the detection of anions like cyanide (CN⁻). For instance, a dual-functional fluorescent probe, TPABT, has been designed for the simultaneous detection of polarity and cyanide. bohrium.comnih.gov This probe demonstrates a "turn-on" fluorescence at 640 nm in the presence of CN⁻, with a low detection limit of 22 nM. bohrium.comnih.gov The sensor operates effectively in aqueous media and shows high selectivity for cyanide over other interfering anions. bohrium.comnih.gov Its practical utility has been demonstrated in the determination of cyanide in drinking water, tap water, and lake water, as well as for imaging in living cells. bohrium.comnih.gov

Detection of Neutral Molecules

Benzothiophene-based chemosensors have also been engineered for the real-time detection of toxic neutral molecules such as hydrazine (B178648). rsc.orgresearchgate.netrsc.org A semi-bis-chalcone (SBC) synthesized from benzothiophene carbaldehydes acts as a photo-luminescent chemosensor for hydrazine. rsc.orgresearchgate.netrsc.org These probes exhibit excellent selectivity for hydrazine and have a broad working pH range, making them suitable for practical applications. rsc.org The sensing mechanism is based on the nucleophilic attack of hydrazine on the SBC molecule, leading to a detectable change in its fluorescence properties. rsc.org

Sensing of Physical Parameters

Beyond the detection of specific chemical species, benzothiophene derivatives have been employed to create fluorescent probes that are sensitive to changes in the physical properties of their environment, such as polarity and viscosity. The aforementioned TPABT probe, for example, also functions as a polarity sensor, exhibiting a near-infrared (NIR) emission at 766 nm in non-polar solvents, with its emission intensity being significantly stronger than in polar solvents. bohrium.comnih.gov This property allows for applications in differentiating between cancer cells and normal cells based on their intracellular polarity. bohrium.comnih.gov

Another example is the benzothiophene-quinoline-based fluorescent chemosensor, BQL, which has been developed for detecting changes in viscosity. jlu.edu.cn This probe is particularly useful for mitochondrial imaging in live cells, as mitochondrial viscosity is an important parameter related to various cellular functions and diseases. jlu.edu.cn

The following tables summarize the performance of selected benzothiophene-based chemical sensors and probes as reported in recent literature.

Table 1: Performance of Benzothiophene-Based Anion and Neutral Molecule Sensors

SensorAnalyteDetection LimitEmission WavelengthReference
TPABTCyanide (CN⁻)22 nM640 nm bohrium.comnih.gov
SBCHydrazineNot SpecifiedNot Specified rsc.orgresearchgate.netrsc.org

Table 2: Performance of Benzothiophene-Based Probes for Physical Parameters

ProbeParameterEmission WavelengthKey FindingReference
TPABTPolarity766 nm (in non-polar solvent)71-fold stronger emission in non-polar vs. polar solvent bohrium.comnih.gov
BQLViscosityNot SpecifiedSuitable for mitochondrial imaging jlu.edu.cn

These examples underscore the potential of the benzothiophene core structure in the design of highly sensitive and selective chemical sensors and probes for a range of applications in environmental monitoring and biomedical diagnostics. Further research may yet uncover specific roles for derivatives such as this compound in this expanding field.

Synthesis and Exploration of Derivatives and Analogues of 3,5,7 Trimethylbenzo B Thiophene

Functionalization at Various Ring Positions for Structure-Activity/Property Relationships

The modification of the benzo[b]thiophene core by introducing functional groups at different positions is a key strategy for investigating structure-activity relationships (SAR). These studies aim to understand how specific structural changes influence the biological or physical properties of the resulting molecules. The sulfur atom in the thiophene (B33073) ring can enhance drug-receptor interactions through hydrogen bonding, and the thiophene moiety is often used as a bio-isosteric replacement for phenyl rings to improve physicochemical properties and metabolic stability. nih.gov

Electrophilic cyclization reactions are a common method for synthesizing substituted benzo[b]thiophenes. nih.gov This approach involves the activation of a carbon-carbon triple bond by an electrophile, leading to cyclization with an internal nucleophile. nih.gov For instance, 3-halo-substituted benzo[b]thiophenes can be prepared from 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate. nih.gov

Research into the antimicrobial properties of benzo[b]thiophene derivatives has provided significant SAR insights:

Allylamine (B125299) Derivatives: Benzo[b]thiophene analogues of the antimycotic drug terbinafine (B446) have been synthesized with the allylamine side chain at various positions. nih.gov Derivatives where the side chain is attached at the 7-position were found to be bioequivalents of terbinafine. nih.gov

Influence of Halogenation: The introduction of a chlorine atom at the 3-position of a 7-benzo[b]thienylallylamine derivative resulted in the most potent allylamine antimycotic agent identified in that study. nih.gov This highlights how combining functionalization at different positions can lead to synergistic effects on biological activity. nih.gov

Enhanced Antifungal Activity: A notable observation was that compounds with the allylamine side chain at position 7 and an additional substituent at position 3 exhibited significantly enhanced activity against Candida albicans. nih.gov This effect was specific to this particular substitution pattern, demonstrating the high degree of structural specificity in drug-target interactions. nih.gov

Interactive Table: Research Findings on Functionalization

Starting MoietyModification / ReactionTarget Compound ClassKey Findings / Properties
Benzo[b]thiopheneAttachment of allylamine side chain at position 77-Benzo[b]thienylallylaminesBioequivalent to the antimycotic terbinafine. nih.gov
7-Benzo[b]thienylallylamineIntroduction of a substituent at position 33-Substituted-7-benzo[b]thienylallylaminesSignificantly enhanced activity against Candida albicans. nih.gov
2-Alkynyl thioanisolesElectrophilic cyclization with sodium halides/CuSO₄3-Halobenzo[b]thiophenesConvenient synthesis of halogenated derivatives for antimicrobial screening. nih.gov

Synthesis of Fused Heterocyclic Systems Containing the Trimethylbenzo[b]thiophene Moiety

Fusing additional heterocyclic rings to the 3,5,7-trimethylbenzo[b]thiophene core creates rigid, planar polycyclic systems. ias.ac.in These structures often exhibit enhanced electronic properties and can interact more effectively with biological targets, making them valuable in both materials science and drug discovery. ias.ac.in A key strategy involves synthesizing a functionalized benzo[b]thiophene which then serves as a precursor for subsequent ring-closure reactions.

Thieno-δ-carbolines: The first thieno-δ-carboline, specifically 6,8,9-trimethyl-5H-pyrido[3,2-b]thieno[3,2-f]indole, was synthesized in a two-step process starting from a derivative of trimethylbenzo[b]thiophene. ipb.ptisc.ac

Palladium-Catalyzed Cross-Coupling: The synthesis begins with the selective, high-yield (90%) C–N cross-coupling of 6-amino-2,3,7-trimethylbenzo[b]thiophene with 3-bromo-2-chloropyridine. This reaction, catalyzed by palladium, forms the key ortho-chlorodiarylamine intermediate. ipb.ptisc.ac

Intramolecular Cyclization: The resulting diarylamine undergoes an intramolecular palladium-assisted cyclization, where the new heterocyclic ring is formed, yielding the target thieno-δ-carboline in good yield (70%). ipb.ptisc.ac

Other Fused Systems: The general principle of using functionalized benzo[b]thiophenes as synthons is widely applicable. For example, the Gewald reaction, which involves the reaction of a ketone (like cyclohexanone), an activated nitrile (like ethyl cyanoacetate), and elemental sulfur, is used to produce 2-aminotetrahydrobenzo[b]thiophenes. nih.gov These intermediates can then be cyclized with reagents like formamide (B127407) or chloroformamidine (B3279071) hydrochloride to construct fused pyrimidine (B1678525) rings, leading to the formation of 5,6,7,8-tetrahydrobenzo thieme.comnih.govthieno[2,3-d]pyrimidines. nih.gov

Interactive Table: Synthesis of Fused Heterocyclic Systems

Precursor CompoundReaction TypeFused System FormedResulting Compound Example
6-Amino-2,3,7-trimethylbenzo[b]thiophenePd-catalyzed C-N coupling, followed by intramolecular cyclizationThieno-δ-carboline6,8,9-Trimethyl-5H-pyrido[3,2-b]thieno[3,2-f]indole ipb.ptisc.ac
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclization with formamideThieno[2,3-d]pyrimidine5,6,7,8-Tetrahydrobenzo thieme.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one nih.gov

Systematic Structural Modifications to Tune Electronic and Optical Properties

Systematic modifications to the this compound framework and related structures are employed to fine-tune their electronic and optical properties for applications in materials science, such as organic electronics. The electronic behavior of these materials is intrinsically linked to their solid-state microstructure and the degree of π-conjugation. ntu.edu.twrsc.org

Tuning through Polymerization and Side-Chain Engineering: In thiophene-based semiconducting polymers, such as poly(3-alkylthiophenes) (P3ATs), structural modifications have a profound impact on performance. The introduction of sulfur atoms in the side chains, creating poly(3-alkylthio)thiophenes (P3ATTs), leads to significant changes in optical properties. ntu.edu.tw

Absorption Spectra: P3ATTs exhibit broad absorption spectra with two distinct bands, which is indicative of strong intermolecular interactions and molecular aggregation in solution. ntu.edu.tw This contrasts with P3ATs, which show a single, lower-wavelength absorption band. ntu.edu.tw The solid-state thin films of P3ATTs show red-shifted absorption spectra and more defined vibronic shoulders, revealing a more ordered structure. ntu.edu.tw

Electronic Properties: The ordering of polymer chains is critical for electronic properties like charge carrier mobility. rsc.org For example, the polymer PBTTT, which contains a thieno[3,2-b]thiophene (B52689) unit, can form different crystalline phases depending on the processing temperature, resulting in vastly different charge carrier mobilities. rsc.org

Fluorescence Properties of Fused Systems: The fusion of heterocyclic rings not only extends the π-conjugated system but also imparts specific optical properties. The 6,8,9-trimethyl-5H-pyrido[3,2-b]thieno[3,2-f]indole synthesized from the trimethylbenzo[b]thiophene derivative exhibits interesting fluorescence behavior. ipb.ptisc.ac In solution, it displays solvatochromism, meaning its fluorescence emission spectrum changes depending on the polarity of the solvent. isc.ac While it has low fluorescence quantum yields in solution, its fluorescence properties change significantly upon incorporation into lipid vesicles, indicating its potential use as a fluorescent probe in biological membranes. ipb.ptisc.ac

Interactive Table: Tuning Electronic and Optical Properties

Compound ClassStructural ModificationObserved Optical/Electronic Property
Poly(3-alkylthio)thiophenes (P3ATTs)Introduction of thioether in side chainRed-shifted UV-vis absorption, enhanced molecular aggregation. ntu.edu.tw
Thieno-δ-carbolinesCreation of a fused, planar systemSolvatochromic fluorescence behavior. isc.ac
Poly(thieno[3,2-b]thiophene)s (PBTTT)Control of crystallization conditionsFormation of distinct morphologies with different charge carrier mobilities. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Routes

The synthesis of substituted benzothiophenes can be challenging, and existing methods often have limitations regarding the variety and placement of substituents. chemistryviews.org Future research should prioritize the development of more efficient, sustainable, and atom-economical synthetic strategies for 3,5,7-trimethylbenzo[b]thiophene.

Current synthetic approaches for thiophene (B33073) and benzothiophene (B83047) derivatives involve various methodologies, including:

Metal-catalyzed cross-coupling reactions : These reactions are pivotal for functionalizing the benzothiophene core. numberanalytics.com

Cyclization reactions : These can be promoted by Lewis acids, halogens, transition metals, or bases. rsc.org

Electrophilic cyclization : This method is effective for creating halogenated benzothiophenes. nih.gov

Synthetic ApproachPotential for this compoundKey Advantages
Aryne reaction with alkynyl sulfidesHigh potential for direct synthesis with desired substitution pattern. chemistryviews.orgGood functional group tolerance, access to complex derivatives. chemistryviews.org
Transition-metal-free synthesisCould be adapted using appropriately substituted starting materials. nih.govReduced metal toxicity, greener chemistry. nih.gov
Palladium-catalyzed C-H arylationApplicable for further functionalization of the benzothiophene core. organic-chemistry.orgDirect functionalization of C-H bonds.
Electrophilic cyclizationUseful for introducing additional functional groups. nih.govorganic-chemistry.orgMild and economical reaction conditions. organic-chemistry.org

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. Future research should focus on elucidating the intricate pathways of complex reactions. For example, electrophilic substitution reactions such as nitration, formylation, and acetylation on the benzothiophene core can lead to various regioisomers. researchgate.net Investigating how the methyl groups at the 3, 5, and 7 positions direct incoming electrophiles would provide valuable insights into its reactivity.

Mechanistic studies could involve:

Kinetic analysis : To determine reaction rates and the influence of catalysts and reaction conditions.

Intermediate trapping and characterization : To identify transient species in the reaction pathway.

Isotopic labeling studies : To trace the path of atoms throughout a reaction.

For instance, understanding the mechanism of palladium-catalyzed oxidative cyclization could allow for more selective synthesis of specific derivatives. acs.org Similarly, a deeper understanding of visible-light photocatalytic reactions could open up new, energy-efficient synthetic pathways. rsc.org

Exploration of New Material Applications and Device Fabrication

Benzothiophene and its derivatives are promising building blocks for organic semiconductors and electronic materials due to their high electron density and ability to participate in π-conjugation. numberanalytics.com The specific substitution pattern of this compound could lead to materials with unique optical and electrical properties. numberanalytics.comontosight.ai

Future research should explore its potential in:

Organic Field-Effect Transistors (OFETs) : Solution-processable benzothiophene derivatives have already shown potential in OFETs. mdpi.com The trimethylated version could exhibit enhanced charge carrier mobility and stability.

Organic Photovoltaics (OPVs) : The tunable electronic properties of benzothiophenes make them suitable candidates for donor or acceptor materials in OPVs.

Organic Light-Emitting Diodes (OLEDs) : As a component of emissive or charge-transport layers. mdpi.com

A significant challenge in this area is the stability, processability, and scalability of new materials. numberanalytics.com Research efforts should therefore also focus on overcoming these hurdles to enable practical device fabrication.

Potential ApplicationRationaleKey Research Focus
Organic Field-Effect Transistors (OFETs)High charge carrier mobility and stability are anticipated. numberanalytics.commdpi.comOptimizing thin-film deposition and device architecture. mdpi.com
Organic Photovoltaics (OPVs)Tunable electronic properties for light harvesting. mdpi.comSynthesis of derivatives with tailored absorption spectra.
Organic Light-Emitting Diodes (OLEDs)Potential for use in emissive or charge-transport layers. mdpi.comAchieving high quantum efficiency and long operational lifetime.

Integration with Advanced Analytical Techniques for In Situ Monitoring of Reactions

To gain a deeper understanding of reaction kinetics and mechanisms, the integration of advanced analytical techniques for real-time, in situ monitoring is essential. mt.comspectroscopyonline.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous data streams on the concentrations of reactants, intermediates, and products throughout a chemical reaction. youtube.com

Applying these techniques to the synthesis and reactions of this compound would:

Enable the identification of transient and labile intermediates that are missed by traditional offline analysis. spectroscopyonline.com

Allow for rapid optimization of reaction conditions to improve yield and selectivity. mt.com

Provide a more holistic picture of complex reaction networks, such as those in photocatalytic processes. ista.ac.at

For instance, in situ FTIR could be used to monitor the progress of a cyclization reaction, providing valuable data for developing a robust and scalable process. youtube.com Combining in situ spectroscopy with offline methods like GC, LC, or NMR would be crucial for validating the results and building accurate kinetic models. spectroscopyonline.com

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new materials with specific properties. nih.gov Future research should leverage these techniques to explore the vast chemical space of this compound derivatives.

Density Functional Theory (DFT) and other computational methods can be used to:

Predict electronic properties : Such as HOMO-LUMO energy gaps, which are crucial for applications in organic electronics. rsc.org

Simulate molecular interactions : To understand how derivatives might pack in the solid state, affecting material properties.

Design novel structures : By systematically modifying the core structure with different functional groups to achieve desired characteristics. rsc.org

For example, computational studies could be used to screen a virtual library of this compound derivatives for their potential as high-performance organic semiconductors, guiding synthetic efforts towards the most promising candidates. researchgate.net This synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives in various applications.

Q & A

Q. What are the recommended synthetic routes for 3,5,7-Trimethylbenzo[b]thiophene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of precursor thiophene derivatives. For example:

  • Friedel-Crafts alkylation can introduce methyl groups to the benzo[b]thiophene backbone using methyl halides and Lewis acids (e.g., AlCl₃). Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side reactions .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) may link pre-methylated aromatic fragments. Catalytic systems (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80°C) can enhance yields and reduce reaction times .
  • Purification via solvent precipitation (e.g., cooling THF solutions below the compound’s melting point) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Compare experimental shifts with computational predictions (DFT) for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Discrepancies may indicate regiochemical impurities .
  • IR Spectroscopy : Confirm sulfur-containing functional groups (C-S stretch ~600–700 cm⁻¹) and methyl C-H stretches (~2850–2960 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 192.08 (C₁₁H₁₀S). Fragmentation patterns (e.g., loss of methyl groups) validate substitution positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations (e.g., 40 CFR Part 261 in the US) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G** level to predict bond lengths (e.g., C-S: ~1.70 Å) and HOMO-LUMO gaps (~4.5 eV). Compare with crystallographic data (if available) to validate accuracy .
  • Molecular Dynamics (MD) : Simulate adsorption on surfaces (e.g., phyllosilicate) to study interactions. Use periodic boundary conditions and force fields (e.g., COMPASS) to model van der Waals and electrostatic forces .

Q. What strategies resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results) for this compound?

Methodological Answer:

  • Statistical Analysis : Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to identify significant discrepancies in replicated experiments .
  • Multi-Technique Validation : Cross-reference XRD data (unit cell parameters, space group) with NMR/IR to reconcile electronic vs. structural properties. For example, crystallography may reveal unexpected conformations not evident in solution-phase NMR .

Q. What methodologies assess the bioactivity (e.g., antifungal) of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Use microdilution techniques (CLSI M27-A3) to determine minimum inhibitory concentrations (MICs) against Candida albicans. Compare with Schiff base derivatives (e.g., 2-[(arylidene)amino]-thiophenes) for structure-activity relationships (SAR) .
  • Computational Screening : Apply Partial Least Squares Discriminant Analysis (PLS-DA) to correlate electronic descriptors (e.g., logP, polar surface area) with antifungal potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.